molecular formula C16H17ClFN3O3S B2426583 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034528-98-6

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No.: B2426583
CAS No.: 2034528-98-6
M. Wt: 385.84
InChI Key: XXLKOIGOMNSODL-UHFFFAOYSA-N
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Description

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring bonded to a sulfonyl group and a pyrimidine ring substituted with a fluorine atom, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3S/c17-13-5-3-12(4-6-13)11-25(22,23)21-7-1-2-15(10-21)24-16-19-8-14(18)9-20-16/h3-6,8-9,15H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLKOIGOMNSODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step often involves the reaction of 4-chlorobenzyl chloride with piperidine under basic conditions to form 1-(4-chlorobenzyl)piperidine.

    Sulfonylation: The intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group, yielding 1-((4-chlorobenzyl)sulfonyl)piperidine.

    Coupling with Pyrimidine: The final step involves the nucleophilic substitution reaction between the sulfonylated piperidine and 5-fluoropyrimidine, typically in the presence of a suitable base and solvent, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents used.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or ether linkages.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the sulfonyl group to sulfone or sulfide derivatives.

Scientific Research Applications

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various bacterial strains. The following table summarizes its effectiveness:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate
Pseudomonas aeruginosaWeak

The compound has shown promising results as an acetylcholinesterase inhibitor , which is crucial for treating neurological disorders. Its IC50 values indicate effective inhibition, suggesting potential therapeutic applications in neuropharmacology .

Anticancer Activity

In vitro studies have indicated that derivatives of this compound possess anticancer properties. For instance, compounds synthesized with similar structural features have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanisms of action may involve the modulation of key signaling pathways associated with cancer cell proliferation and survival .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase and urease has been documented. Enzyme inhibition studies reveal that its sulfonamide functionality plays a crucial role in binding to active sites of target enzymes, thereby modulating their activity. This feature is particularly relevant for developing treatments for conditions such as Alzheimer's disease and other cholinergic dysfunctions .

Case Studies

  • Antibacterial Efficacy Study :
    A recent study evaluated the antibacterial efficacy of several related compounds, including 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine). The results indicated that this compound exhibited significant antibacterial activity against Salmonella typhi, suggesting its potential use in treating infections caused by resistant bacterial strains.
  • Anticancer Activity Assessment :
    In a comparative analysis of various pyrimidine derivatives, the compound demonstrated moderate efficacy against several cancer cell lines, including PC3 (prostate cancer) and A549 (lung cancer). The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and fluoropyrimidine groups are key to its binding affinity and specificity, influencing molecular pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine
  • 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Uniqueness

Compared to similar compounds, 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is unique due to the presence of the fluorine atom on the pyrimidine ring, which can significantly alter its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Biological Activity

The compound 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, antibacterial, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A pyrimidine core with a fluorine substituent at the 5-position.
  • A sulfonyl-piperidine moiety, which is crucial for its biological interactions.

The molecular formula is C16H15ClN4O3SC_{16}H_{15}ClN_4O_3S, with a molecular weight of approximately 378.8 g/mol.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies utilizing RAW264.7 cells demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases .

Antibacterial Activity

The compound has shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action likely involves enzyme inhibition and disruption of bacterial cell wall synthesis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Staphylococcus aureusWeak to Moderate

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, surpassing the efficacy of standard chemotherapeutic agents like 5-Fluorouracil .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit key enzymes involved in bacterial metabolism and inflammation.
  • Cytotoxic Mechanisms : The compound induces apoptosis through caspase activation pathways, leading to increased levels of pro-apoptotic factors in cancer cells .
  • Binding Affinity : Studies have shown that this compound exhibits strong binding interactions with bovine serum albumin (BSA), enhancing its pharmacological effectiveness through improved bioavailability .

Case Studies

  • Study on Anti-inflammatory Effects : A study conducted on RAW264.7 macrophages demonstrated that treatment with the compound resulted in a significant reduction in nitric oxide production upon LPS stimulation, indicating potent anti-inflammatory activity .
  • Antibacterial Screening : Another investigation assessed the antibacterial properties against multiple strains, revealing that compounds similar to the target molecule exhibited strong urease inhibitory activity, which is critical for bacterial survival .
  • Cytotoxicity Assessment : In vitro assays on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that the compound significantly inhibited cell growth compared to control treatments, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization is possible .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks. For highly exothermic steps, use a glovebox under inert gas (e.g., N₂) to avoid reactive intermediates .
  • Waste Management : Segregate halogenated and sulfonated waste separately. Collaborate with certified waste disposal agencies to ensure compliance with environmental regulations .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their key reaction conditions?

  • Methodological Answer :

  • Key Steps :

Piperidine Sulfonylation : React piperidin-3-ol with 4-chlorobenzylsulfonyl chloride in dichloromethane (DCM) using NaOH as a base (0–5°C, 4 h, 85% yield) .

Nucleophilic Substitution : Couple the sulfonylated piperidine with 5-fluoro-2-chloropyrimidine in DMF at 80°C for 12 h (yield: 70–75%) .

  • Optimization Tips :
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Purify intermediates using column chromatography (SiO₂, gradient elution) .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluoropyrimidine protons at δ 8.2–8.5 ppm; sulfonyl group at δ 3.5–4.0 ppm) .
  • HRMS : Match experimental m/z with theoretical values (e.g., [M+H]⁺ calculated for C₁₆H₁₄ClFN₃O₃S: 390.0421; observed: 390.0418) .
  • Single-Crystal X-ray Diffraction : Resolve ambiguities in stereochemistry or regiochemistry (e.g., bond angles and torsion angles for sulfonyl-piperidine linkage) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Variable Substituents : Synthesize analogs with modifications to the 4-chlorobenzyl group (e.g., 4-fluoro, 4-methyl) and pyrimidine ring (e.g., 5-bromo instead of 5-fluoro) .
  • Biological Assays :
  • In vitro : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Control Groups : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated samples .
  • Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett σ) with IC₅₀ values .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, HRMS) observed during the characterization of derivatives?

  • Methodological Answer :

  • NMR Contradictions :
  • Dynamic Effects : Check for tautomerism in pyrimidine rings (e.g., 5-fluoropyrimidine may exhibit keto-enol equilibrium in DMSO-d₆). Use low-temperature NMR (−20°C) to slow exchange .
  • Impurity Peaks : Compare with spectra of intermediates to identify unreacted starting materials .
  • HRMS Deviations : Calibrate the instrument with a reference standard (e.g., sodium formate clusters) and re-analyze under high-resolution conditions (<5 ppm error) .

Q. What strategies are effective in optimizing the reaction yield of sulfonylation steps involving piperidine intermediates?

  • Methodological Answer :

  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity (yield increase: ~15%) .
  • Solvent Screening : Test polar aprotic solvents (e.g., THF, acetonitrile) to improve solubility of intermediates. DCM typically provides optimal results .
  • Temperature Control : Maintain reactions at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .

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